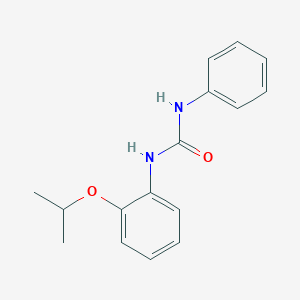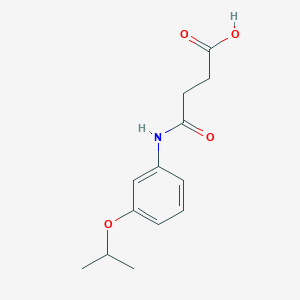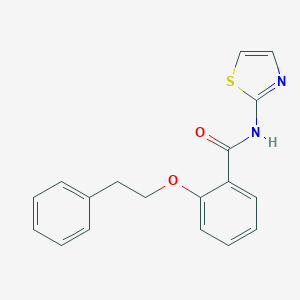![molecular formula C18H20N2O2 B268345 2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268345.png)
2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide, also known as MPCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPCC belongs to the class of benzamide derivatives and has been shown to exhibit a range of biological activities.
Aplicaciones Científicas De Investigación
2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been shown to exhibit a range of biological activities and has potential therapeutic applications. It has been studied for its anticancer, anti-inflammatory, and analgesic properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and pain in animal models.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and reduce the production of inflammatory cytokines. This compound may also interact with cell signaling pathways to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and inhibit the activity of enzymes involved in cancer cell growth. This compound has also been shown to induce apoptosis in cancer cells and reduce inflammation and pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has advantages and limitations for lab experiments. Its synthesis method has been optimized to yield high purity and yield of the compound, making it suitable for biochemical and pharmacological studies. However, its potential therapeutic applications have not been fully explored, and further studies are needed to determine its efficacy and safety.
Direcciones Futuras
There are several future directions for the study of 2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. This compound may also have potential applications in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, the development of new synthesis methods and analogs of this compound may lead to the discovery of more potent and selective compounds.
Métodos De Síntesis
The synthesis of 2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with 4-aminobenzamide in the presence of triethylamine to form this compound. The synthesis method of this compound has been optimized to yield high purity and yield of the compound.
Propiedades
Fórmula molecular |
C18H20N2O2 |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
2-methyl-N-[4-(propylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-3-12-19-17(21)14-8-10-15(11-9-14)20-18(22)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22) |
Clave InChI |
ARFNPZQVFUJNLV-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
SMILES canónico |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(2-phenylethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268265.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B268269.png)
![3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268271.png)
![N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide](/img/structure/B268272.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268275.png)
![2-(2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268276.png)

![N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B268279.png)
![N-[2-(allyloxy)phenyl]-3-phenylpropanamide](/img/structure/B268280.png)
![N-[2-(allyloxy)phenyl]-3-chlorobenzamide](/img/structure/B268281.png)
![N-[2-(allyloxy)phenyl]-4-methylbenzamide](/img/structure/B268283.png)